What are the chemical and physical properties of ethyl caffeate?
What are the chemical and physical properties of ethyl caffeate?
An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl Caffeate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl caffeate is a naturally occurring phenolic compound, an ester of caffeic acid and ethanol. It is found in a variety of plants, including Bidens pilosa and has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of ethyl caffeate, detailed experimental protocols for their determination, and a summary of its known biological signaling pathways.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of ethyl caffeate are summarized in the table below, providing a quantitative look at its key properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2][5][6] |
| Molecular Weight | 208.21 g/mol | [1][2][3][7] |
| Appearance | Light yellow to yellow solid/crystals | [1][3][5] |
| Odor | Characteristic aromatic odor | [2][3][4] |
| Melting Point | 149.5 °C | [3][8] |
| Boiling Point | 377.0 ± 32.0 °C (Predicted) | [3][8] |
| Solubility | Insoluble in water; very soluble in alcohol; Soluble in DMSO (250 mg/mL) | [2][3][8] |
| UV-vis (λmax) | 324 nm and a shoulder at c. 295 nm (in acidified methanol) | [9] |
| CAS Number | 102-37-4 | [1][2][6][7] |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of ethyl caffeate.
¹H NMR (400 MHz, DMSO-d₆)[4]
-
δ 9.58 (br s, 1H, OH)
-
δ 9.14 (br s, 1H, OH)
-
δ 7.47 (d, J = 15.93 Hz, 1H, CH=CH)
-
δ 7.05 (s, 1H, ArH)
-
δ 7.00 (dd, J = 8.24, 1.16 Hz, 1H, ArH)
-
δ 6.76 (d, J = 8.12 Hz, 1H, ArH)
-
δ 6.26 (d, J = 15.89 Hz, 1H, CH=CO)
-
δ 4.16 (q, J = 7.04 Hz, 2H, CH₂CH₃)
-
δ 1.24 (t, J = 7.08 Hz, 3H, CH₂CH₃)
¹³C NMR (101 MHz, DMSO-d₆)[4]
-
δ 167.01
-
δ 148.83
-
δ 146.02
-
δ 145.45
-
δ 125.97
-
δ 121.80
-
δ 116.19
-
δ 115.26
-
δ 114.51
-
δ 60.15
-
δ 14.73
Mass Spectrometry
-
ESI-MS (m/z): 207.1 [M-H]⁻, 415.1 [2M-H]⁻[10]
Experimental Protocols
The following sections detail generalized methodologies for determining the key physical and chemical properties of organic compounds like ethyl caffeate.
Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity and can be determined using a melting point apparatus.[11]
-
Sample Preparation: A small amount of the crystalline ethyl caffeate is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is the end of the range. For a pure compound, this range is typically narrow.
Determination of Boiling Point
The boiling point of a liquid can be determined by simple distillation.[11]
-
Apparatus Setup: A simple distillation apparatus is assembled with a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Procedure: The liquid sample is placed in the round-bottom flask with a few boiling chips. The liquid is heated, and the vapor rises. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.
-
Measurement: The temperature is recorded when the vapor temperature stabilizes while the liquid is boiling and condensing in the condenser. This stable temperature is the boiling point.
Solubility Testing
Solubility is determined by observing the dissolution of a solute in a solvent.[12][13]
-
Procedure: A small, measured amount of ethyl caffeate (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A small volume of the solvent (e.g., 1 mL) is added to the test tube.
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are recorded as soluble, partially soluble, or insoluble. This can be repeated with a range of polar and non-polar solvents to create a solubility profile.
Spectroscopic Analysis
Spectroscopic techniques are used to elucidate the molecular structure.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded using an NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆), and the solution is placed in an NMR tube. The resulting spectrum provides information about the chemical environment of the hydrogen and carbon atoms in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For a technique like Electrospray Ionization (ESI-MS), the sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
-
UV-Visible Spectroscopy: The UV-Vis spectrum is obtained by dissolving the compound in a suitable solvent (e.g., methanol) and placing the solution in a cuvette in a UV-Vis spectrophotometer. The absorbance is measured over a range of wavelengths to determine the wavelength of maximum absorbance (λmax).
Signaling Pathways and Biological Activities
Ethyl caffeate has been shown to modulate several key signaling pathways, which are central to its observed anti-inflammatory and other biological effects.
Inhibition of NF-κB Signaling Pathway
Ethyl caffeate is a known suppressor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][9][16] This pathway is a critical regulator of the inflammatory response. By inhibiting NF-κB activation, ethyl caffeate reduces the expression of downstream pro-inflammatory mediators.
Modulation of Th1 Immune Response
Ethyl caffeate can also suppress the Th1 immune response by blocking the transcriptional expression of key signaling molecules in the interferon-γ (IFN-γ) pathway.[17]
Inhibition of MET Signaling in Cancer
In the context of cancer, particularly osimertinib-resistant lung cancer, ethyl caffeate has been shown to suppress the expression of MET, a receptor tyrosine kinase.[18] This can in turn affect downstream pathways like the PI3K/AKT pathway.
References
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- 2. Page loading... [guidechem.com]
- 3. ETHYL CAFFEATE | 102-37-4 [amp.chemicalbook.com]
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- 5. Ethyl caffeate | CymitQuimica [cymitquimica.com]
- 6. ethyl caffeate [webbook.nist.gov]
- 7. Ethyl Caffeate | C11H12O4 | CID 5317238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ETHYL CAFFEATE CAS#: 102-37-4 [amp.chemicalbook.com]
- 9. Ethyl caffeate - Wikipedia [en.wikipedia.org]
- 10. Antioxidant Activity-guided Phytochemical Investigation of Artemisia aucheri Boiss.: Isolation of Ethyl Caffeate and a Spinacetin Glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. docsity.com [docsity.com]
- 13. amherst.edu [amherst.edu]
- 14. lehigh.edu [lehigh.edu]
- 15. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 16. Ethyl caffeate suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ETHYL CAFFEATE | PGE Synthase | COX | NO Synthase | NF-κB | TargetMol [targetmol.com]
- 18. Network pharmacology and experimental analysis reveal Ethyl caffeate delays osimertinib resistance in lung cancer by suppression of MET - PMC [pmc.ncbi.nlm.nih.gov]
